

Unveiling the Intellectual Property and Technical Landscape of PROTAC ATR degrader-1

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Compound of Interest

Compound Name: PROTAC ATR degrader-1

Cat. No.: B12366124

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An In-depth Guide for Researchers and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, **PROTAC ATR degrader-1**, also known as compound ZS-7, has emerged as a significant development in the quest to drug the undruggable. This technical guide provides a comprehensive overview of the intellectual property, experimental validation, and underlying scientific principles of this potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

Intellectual Property Landscape

The core intellectual property surrounding **PROTAC ATR degrader-1** appears to be consolidated in the international patent application WO2023195543A1, filed by China Pharmaceutical University. The inventors credited, Zou, Yi; Liu, Xinyong; and Zhu, Qihua, are also the authors of the primary scientific publication disclosing the discovery of ZS-7.

Key Aspects of the Patent Application:

- **Core Claims:** The patent application lays claim to the chemical structure of a series of PROTAC molecules, including the specific structure of ZS-7. The claims also encompass the synthesis methods for these compounds and their use in the treatment of cancer.
- **Novelty and Inventive Step:** The novelty of the invention lies in the specific design of the PROTAC molecule, which effectively hijacks the cellular ubiquitin-proteasome system to

induce the degradation of the ATR protein. The inventive step is argued based on the unexpected potency and selectivity of ZS-7 compared to existing ATR inhibitors.

- **Therapeutic Applications:** The primary claimed therapeutic application for these ATR degraders is in the treatment of various cancers, particularly those with deficiencies in other DNA damage response pathways, where targeting ATR can induce synthetic lethality.

Quantitative Data Summary

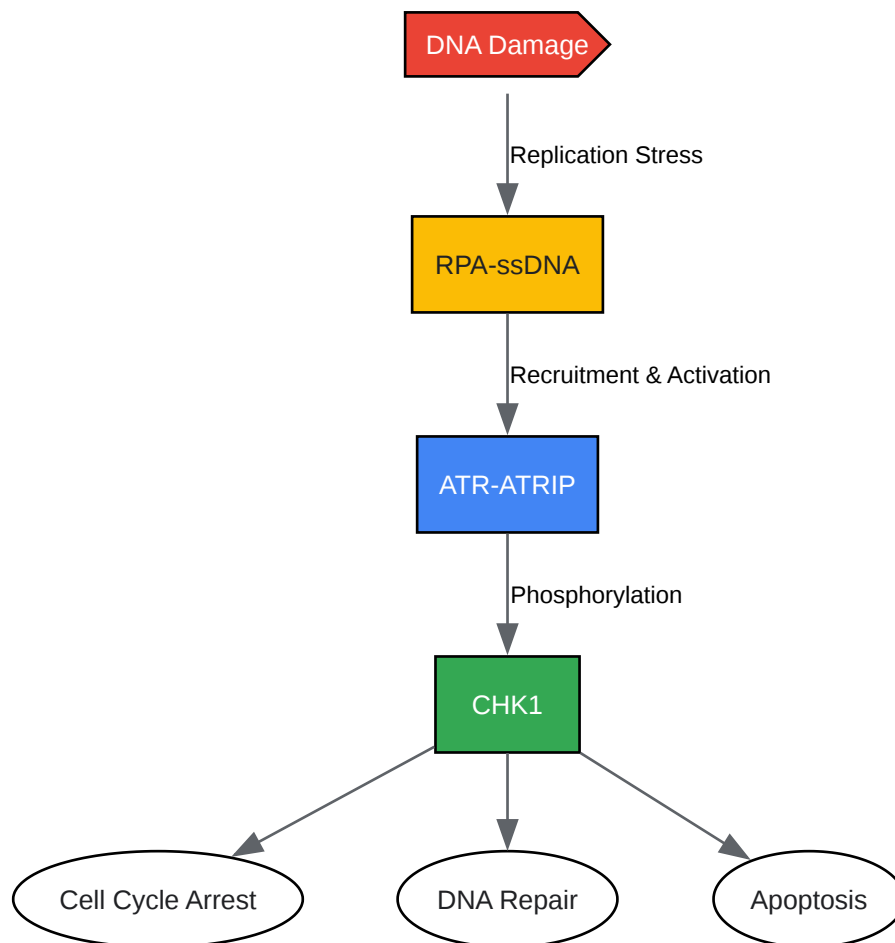
PROTAC ATR degrader-1 (ZS-7) has demonstrated potent and selective degradation of the ATR protein in cancer cell lines. The key quantitative data from preclinical studies are summarized below.

Parameter	Value	Cell Line	Notes
DC50	0.53 μ M	LoVo (human colorectal cancer)	The half-maximal degradation concentration, indicating the potency of the degrader. [1]
Parent Inhibitor	AZD6738	-	ZS-7 was developed from this known ATR kinase inhibitor.
E3 Ligase Ligand	Pomalidomide	-	Recruits the Cereblon (CRBN) E3 ubiquitin ligase.

Signaling Pathway and Mechanism of Action

ATR plays a pivotal role in the DNA Damage Response (DDR) pathway, a complex network of signaling cascades that detect and repair DNA lesions, thereby maintaining genomic integrity.

ATR Signaling Pathway in DNA Damage Response

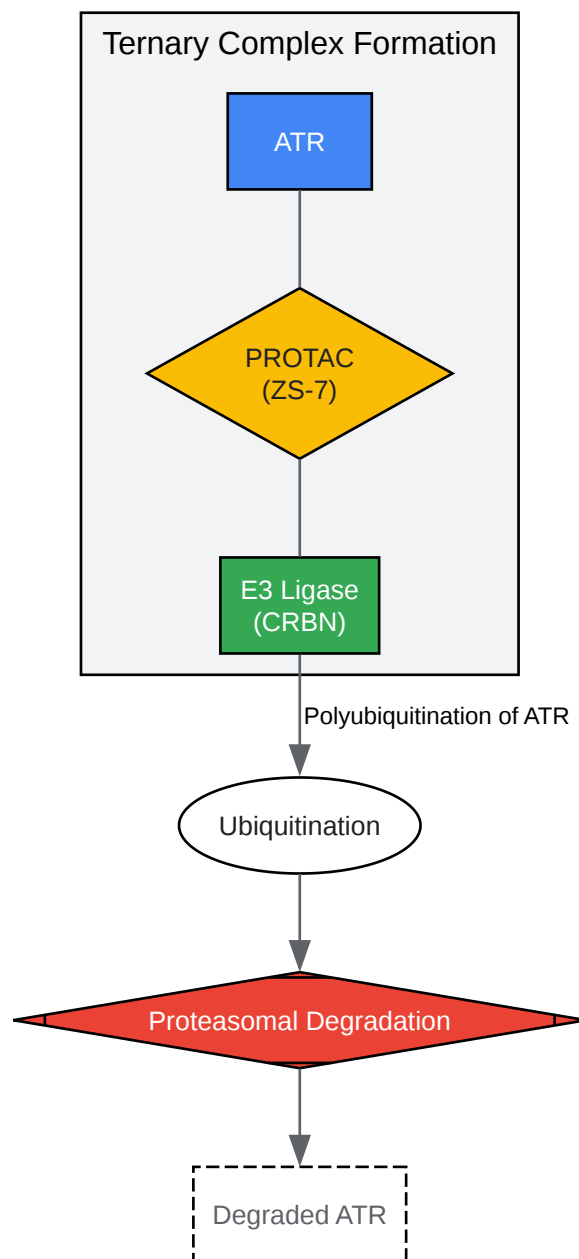


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Caption: Simplified ATR signaling pathway in response to DNA damage.

PROTAC ATR degrader-1 functions by inducing the targeted degradation of the ATR protein. This is achieved through the formation of a ternary complex between ATR, the PROTAC molecule, and an E3 ubiquitin ligase.

Mechanism of Action of PROTAC ATR degrader-1

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Caption: Mechanism of ATR degradation induced by **PROTAC ATR degrader-1 (ZS-7)**.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the supplementary information from the primary research publication.

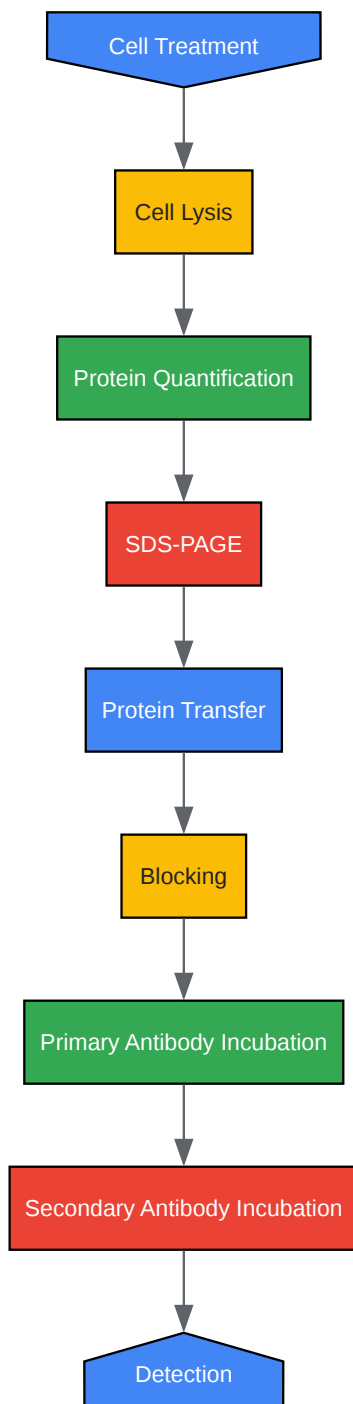
Cell Culture and Reagents

- **Cell Lines:** LoVo (human colorectal cancer) cells were obtained from the American Type Culture Collection (ATCC).
- **Culture Medium:** Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Antibodies and Reagents:** Primary antibodies against ATR and β -actin, as well as secondary antibodies, were procured from commercial suppliers. **PROTAC ATR degrader-1** (ZS-7) was synthesized in-house.

Western Blotting for ATR Degradation

This protocol is used to quantify the amount of ATR protein in cells following treatment with the degrader.

Western Blotting Experimental Workflow



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Caption: Step-by-step workflow for Western Blotting analysis.

- **Cell Treatment:** Seed LoVo cells in 6-well plates and treat with varying concentrations of ZS-7 for the desired time.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against ATR and β -actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and survival.

- **Cell Seeding:** Seed LoVo cells in 96-well plates at a density of 5,000 cells per well.
- **Compound Treatment:** After 24 hours, treat the cells with a serial dilution of ZS-7.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

This in-depth guide provides a foundational understanding of the intellectual property, mechanism of action, and experimental validation of **PROTAC ATR degrader-1**. For researchers and drug development professionals, this information is critical for navigating the competitive landscape and advancing the development of novel cancer therapeutics based on targeted protein degradation.

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References

- 1. pubs.acs.org [pubs.acs.org]
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